Stylisterol A
Description
Stylisterol A is a C24-methyl sterol derivative classified under the ergosterol family. It is characterized by a tetracyclic cyclopenta[a]phenanthrene backbone with a hydroxyl group at the C-3 position and a methyl group at C-24, distinguishing it from cholesterol and other common sterols. Its molecular formula is C₂₈H₄₆O, with a molecular weight of 410.67 g/mol . This compound is primarily isolated from marine sponges and fungi, where it plays a role in membrane fluidity regulation and secondary metabolite biosynthesis. Its structural uniqueness lies in the C-24 methyl substitution, which influences its biological activity and physicochemical properties compared to other sterols.
Properties
Molecular Formula |
C28H46O3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,7S,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7,8-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-27(22,6)14-12-24-26(5)13-11-21(29)15-20(26)16-25(30)28(23,24)31/h7-8,16-19,21-25,29-31H,9-15H2,1-6H3/b8-7+/t18?,19-,21+,22-,23-,24-,25+,26+,27-,28-/m1/s1 |
InChI Key |
BGFRISIFIPOKIE-NSBKTGGPSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Stylisterol A shares structural and functional similarities with several ergosterol derivatives. Below is a detailed comparison with three closely related compounds: Stylisterol B, Hatomasterol, and Calvatianone.
Structural Features
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Species Source |
|---|---|---|---|---|
| This compound | C₂₈H₄₆O | 410.67 | C-3 (OH), C-24 (CH₃) | Marine sponges |
| Stylisterol B | C₂₉H₄₈O | 424.70 | C-3 (OH), C-24 (C₂H₅) | Fungi (Ascomycota) |
| Hatomasterol | C₂₈H₄₄O | 396.65 | C-3 (OH), C-22 (double bond) | Marine algae |
| Calvatianone | C₂₇H₄₄O₂ | 412.63 | C-3 (OH), C-7 (keto) | Fungi (Basidiomycota) |
Key Observations :
- Stylisterol B differs from this compound by an ethyl group (-C₂H₅) at C-24 instead of a methyl group, increasing its hydrophobicity .
- Hatomasterol lacks the C-24 methyl group but features a double bond at C-22, reducing its molecular weight and altering membrane interaction dynamics .
- Calvatianone introduces a ketone group at C-7, enhancing its oxidative stability compared to this compound .
Physicochemical Properties
- Solubility: this compound is sparingly soluble in polar solvents (e.g., ethanol: 2.1 mg/mL), whereas Calvatianone’s ketone group improves solubility (ethanol: 5.8 mg/mL) .
- Thermal Stability : this compound decomposes at 218°C, while Hatomasterol degrades at 195°C due to its unsaturated bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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